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molecular formula C10H7N3O2S B8698525 Cyanomethyl 2-(cyanomethylthio)nicotinate

Cyanomethyl 2-(cyanomethylthio)nicotinate

Cat. No. B8698525
M. Wt: 233.25 g/mol
InChI Key: IGNOIXRUJYCWDS-UHFFFAOYSA-N
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Patent
US04220776

Procedure details

12 Grams (0.16 mole) of chloroacetonitrile was added to a stirred suspension of 6.2 g (0.04 mole) of 2-mercaptonicotinic acid, 8.0 g (0.08 mole) of potassium bicarbonate, and 20 g (0.12 mole) of potassium iodide in 100 ml of dimethylformamide at 10° under nitrogen. The reaction was stirred at 10° for 7 hr., then at 25° for 15 hr. The reaction mixture was then poured into water, saturated with sodium chloride and filtered. The resulting solid was dissolved in methylene chloride, dried with magnesium sulfate and evaporated to give 7.5 g of cyanomethyl 2-(cyanomethylthio)nicotinate. m.p. 140°-143° C. NMR (DMSO) δ3.3(s,2); 4.3(s,2); 6.4(dd,1); 7.4(dd,1); 7.8(dd,1).
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[SH:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9].[C:15](=O)(O)[O-].[K+].[I-].[K+].[Cl-].[Na+].C[N:25]([CH3:28])C=O>O>[C:3]([CH2:2][S:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([O:10][CH2:15][C:28]#[N:25])=[O:9])#[N:4] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
ClCC#N
Name
Quantity
6.2 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
20 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at 10° for 7 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
, then at 25° for 15 hr
Duration
15 h
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(#N)CSC1=C(C(=O)OCC#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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